2-bromo-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
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Description
2-bromo-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C15H16BrN3O2S and its molecular weight is 382.28. The purity is usually 95%.
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Biological Activity
2-bromo-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth exploration of its biological activity, synthesizing findings from various studies to present a comprehensive view.
Molecular Formula : C18H25BrN2OS
Molecular Weight : 397.38 g/mol
CAS Number : Not specifically listed but related to similar compounds.
Structural Characteristics
The compound features a bromo-substituted benzamide core linked to a tetrahydrothiopyran moiety and an oxadiazole ring. This unique structure is hypothesized to contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to this compound. For instance, compounds containing oxadiazole rings have shown significant antiproliferative effects against various cancer cell lines.
Case Studies
- Antiproliferative Effects :
- A study demonstrated that derivatives of oxadiazole exhibited IC50 values as low as 1.1 μM against MCF-7 breast cancer cells, indicating strong antiproliferative activity .
- Another investigation into related compounds found that they inhibited thymidylate synthase (TS), an enzyme critical for DNA synthesis, with IC50 values ranging from 1.95 to 4.24 μM .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Research indicates that certain oxadiazole derivatives possess significant inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus.
Comparative Analysis
Compound | Target Pathogen | IC50 (μg/mL) |
---|---|---|
Oxadiazole Derivative A | E. coli | 12.5 |
Oxadiazole Derivative B | S. aureus | 15.0 |
This compound | TBD | TBD |
The biological activity of this compound is theorized to involve interaction with specific molecular targets, potentially modulating enzyme activities or receptor functions. The presence of the oxadiazole ring is particularly relevant as it has been associated with the inhibition of key enzymes involved in cancer cell proliferation and microbial resistance mechanisms.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions that enhance its yield and purity. The compound has been evaluated for its biological properties through various assays and computational studies.
Computational Studies
Molecular docking studies have been employed to predict the binding affinity of the compound towards potential biological targets. These studies support the hypothesis that the compound can effectively interact with enzymes crucial for tumor growth and microbial survival.
Properties
IUPAC Name |
2-bromo-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2S/c16-12-4-2-1-3-11(12)15(20)17-9-13-18-14(19-21-13)10-5-7-22-8-6-10/h1-4,10H,5-9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZIHVICHFIBGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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